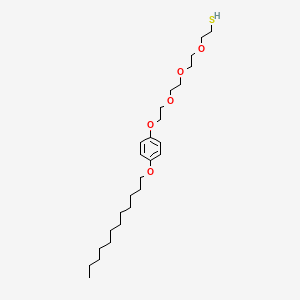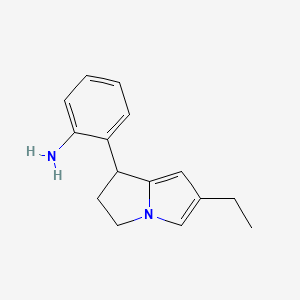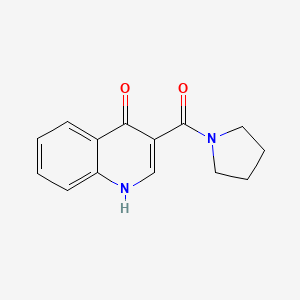
Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate is a coordination compound with the molecular formula C14H20CuO8
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate typically involves the reaction of copper(II) acetate with 3-hydroxy-2,4-pentanedione under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: The ligand exchange reactions can occur, where the 3-hydroxy-2,4-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under mild heating conditions.
Major Products Formed
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other copper-based compounds.
Mecanismo De Acción
The mechanism of action of Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate involves its interaction with molecular targets such as enzymes and cellular components. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The coordination of copper with the 3-hydroxy-2,4-pentanedionato ligands plays a crucial role in its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Copper(II) acetate
- Copper(II) sulfate
- Copper(II) chloride
Uniqueness
Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate is unique due to its specific ligand coordination, which imparts distinct chemical and biological properties. Compared to other copper(II) compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
27970-17-8 |
|---|---|
Fórmula molecular |
C14H18CuO8 |
Peso molecular |
377.83 g/mol |
Nombre IUPAC |
copper;2,4-dioxopentan-3-yl acetate |
InChI |
InChI=1S/2C7H9O4.Cu/c2*1-4(8)7(5(2)9)11-6(3)10;/h2*1-3H3;/q2*-1;+2 |
Clave InChI |
GZCZAXBXNPZGGR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[C-](C(=O)C)OC(=O)C.CC(=O)[C-](C(=O)C)OC(=O)C.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




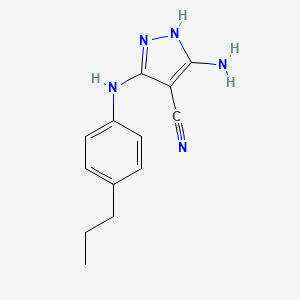
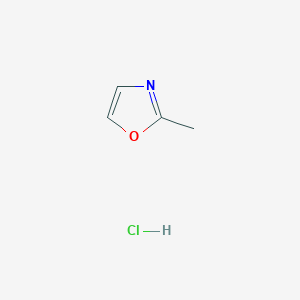
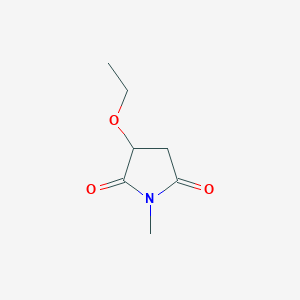

![1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B12890681.png)

